Bis(m-cresyl) p-Cresyl Phosphate-d7
Description
Chemical Identity and Classification
Bis(m-cresyl) p-Cresyl Phosphate-d7 (CAS No. 72016-32-1) is a deuterated organophosphate ester with the molecular formula C₂₁H₁₄D₇O₄P and a molecular weight of 375.41 g/mol . It belongs to the class of tricresyl phosphate (TCP) isomers , specifically featuring two meta-cresyl groups and one para-cresyl group, with seven deuterium atoms replacing hydrogens at specific positions. The compound is synthesized as a stable isotope-labeled analogue of non-deuterated TCP, which is widely used as an anti-wear additive in aircraft turbine engine oils.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Purity | >95% (HPLC) |
| Storage Conditions | +4°C |
| Isotopic Purity | ~94% deuterium enrichment |
Nomenclature and Structural Definition
The IUPAC name for this compound is (2-methylphenyl) (3-methylphenyl) [2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate . Its structure consists of:
- Two meta-cresyl groups (3-methylphenyl).
- One para-cresyl group (4-methylphenyl) with deuterium substitution at the 2, 3, 4, 5, and 6 positions.
The structural representation in SMILES notation is:[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C)[2H])C([2H])([2H])[2H])[2H].
Historical Context of Deuterated Phosphate Esters
Deuterated compounds gained prominence in the 1960s with early studies on deuterated tyramine and morphine. The development of deuterated phosphate esters like this compound emerged from advancements in stable isotope labeling , driven by the need for precise analytical standards in environmental and toxicological research.
Notable milestones:
Significance in Analytical Chemistry
This compound is indispensable in:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Environmental Monitoring
- Facilitates tracking of TCP degradation products in ecosystems, leveraging deuterium’s stability to distinguish anthropogenic vs. natural sources.
Properties
Molecular Formula |
C₂₁H₁₇D₄O₄P |
|---|---|
Molecular Weight |
372.39 |
Synonyms |
Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester-d7; Di-m-cresyl p-Cresyl Phosphate-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(m-cresyl) o-Cresyl Phosphate-d7
- Structural Difference : The substitution of the para-methyl group (p-cresyl) with an ortho-methyl group (o-cresyl) alters steric hindrance and electronic properties, impacting solubility and chromatographic retention times.
- Molecular Formula : C₂₁H₁₄D₄O₄P (identical to the p-cresyl variant but with o-cresyl positioning).
- Application : Used similarly as an isotopic tracer but tailored for o-cresyl-containing metabolites or pollutants.
- Key Data: Property Bis(m-cresyl) p-Cresyl Phosphate-d7 Bis(m-cresyl) o-Cresyl Phosphate-d7 CAS (unlabeled) 72016-32-1 Not explicitly listed Molecular Weight 375.41 g/mol 375.41 g/mol Purity (HPLC) >95% Not specified Storage Temperature +4°C Not specified
Bis(o-cresyl) p-Cresyl Phosphate-d7
- Structural Difference : Contains two o-cresyl groups and one p-cresyl group , compared to the target compound’s two m-cresyl groups and one p-cresyl group.
- Impact : The positional isomerism affects molecular symmetry and interaction with biological targets or analytical columns.
- Application : Likely used in studies requiring differentiation between o-, m-, and p-cresyl isomers in environmental or metabolic samples .
Cresyl Diphenyl Phosphate (CDP)
- Structural Difference: Replaces two m-cresyl groups with diphenyl groups, resulting in C₁₉H₁₇O₄P (non-deuterated).
- Properties :
- Higher hydrophobicity due to phenyl groups.
- Commonly used as a flame retardant (e.g., Phosflex CDP) rather than an analytical standard.
- Key Data: Property this compound Cresyl Diphenyl Phosphate (CDP) Primary Use Analytical reference standard Industrial flame retardant Deuterated Yes No Molecular Weight 375.41 g/mol 340.31 g/mol (non-deuterated)
p-Cresyl Sulfate Potassium
- Structural Difference : A sulfate conjugate of p-cresol (C₇H₇KO₄S, MW 226.29) versus a phosphate ester.
- Biological Relevance : Acts as a uremic toxin, activating pro-inflammatory pathways (JNK/p38 MAPK) .
- Analytical Utility: While non-deuterated p-cresyl sulfate is studied for its toxicity, this compound aids in tracing such metabolites via isotopic dilution MS .
Analytical Performance
- Deuteration Advantages: The 4 Da mass shift in this compound enables unambiguous distinction from non-deuterated analogs in MS, critical for avoiding false positives in complex biological samples (e.g., uremic toxin studies) .
- Purity and Stability : High purity (>95% HPLC) ensures minimal interference, while storage at +4°C preserves deuterium integrity .
Metabolic Studies
Industrial vs. Analytical Use
- Non-deuterated analogs (e.g., CDP) are bulk-produced for flame retardancy, whereas deuterated versions are niche, high-cost products (>€1,500/10mg) for precision analytics .
Preparation Methods
Phosphorylation of Cresol Isomers
The core structure is formed by reacting m-cresol and p-cresol derivatives with phosphoryl chloride (POCl₃). The reaction proceeds under anhydrous conditions, typically in the presence of a base such as pyridine to neutralize HCl byproducts. The stoichiometric ratio of m-cresol to p-cresol is critical to ensure the formation of the bis(m-cresyl) p-cresyl configuration. For non-deuterated analogs, this step achieves yields exceeding 80% under optimized conditions.
Deuterium Labeling Strategies
Deuteration at the p-cresyl methyl group is achieved using deuterated methanol (CD₃OD) in a catalytic exchange reaction. The methyl group of p-cresol undergoes hydrogen-deuterium exchange under acidic conditions, with sulfuric acid as a common catalyst. Alternatively, direct synthesis using pre-deuterated p-cresol (C₆D₄(OH)CD₃) ensures higher isotopic purity (>95%), as confirmed by HPLC and mass spectrometry. The molecular formula of the final product is C₂₁H₁₄D₄O₄P, with deuterium localized at the p-cresyl methyl positions.
Purification and Quality Control
Post-synthesis purification is essential to remove unreacted precursors and byproducts. The methods below are standardized across industrial and academic laboratories.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column is employed for purification, using acetonitrile-water gradients (60:40 to 90:10 v/v) as the mobile phase. The deuterated compound elutes slightly earlier than its non-deuterated counterpart due to reduced hydrophobicity. Purity thresholds of >95% are routinely achieved, as validated by UV detection at 254 nm.
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.4 ± 0.3 min |
| Purity | >95% (Area normalization) |
Solvent Extraction and Crystallization
Liquid-liquid extraction using diethyl ether and sodium bicarbonate removes acidic impurities. Subsequent crystallization from a hexane-ethyl acetate mixture (9:1) yields crystalline this compound with a melting point of 98–102°C. Isotopic purity is confirmed via mass spectrometry, showing a molecular ion peak at m/z 375.4 ([M+H]⁺).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals the absence of protons at the deuterated methyl group (δ 2.25 ppm in non-deuterated analogs). Residual protiated impurities are quantified using ²H NMR, with typical deuterium enrichment exceeding 98%.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₁₄D₄O₄P, with an exact mass of 375.1617 Da (calculated: 375.1617). Fragmentation patterns include peaks at m/z 215.1 (PO₃C₆H₃(CH₃)₂⁺) and 155.0 (C₇D₄H₃O⁺), consistent with the bis(m-cresyl) p-cresyl structure.
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.12–6.85 (m, aromatic H), δ 2.28 (s, m-cresyl CH₃) |
| ²H NMR (CDCl₃) | No detectable signal at δ 2.25 (confirming CD₃ labeling) |
| HRMS | [M+H]⁺ 375.1617 (Δ 0.5 ppm) |
Applications in Research
Isotopic Dilution Mass Spectrometry (IDMS)
The compound serves as an internal standard for quantifying non-deuterated tricresyl phosphates in environmental samples. Its co-elution with analytes and distinct mass shift (+7 Da) enable precise correction for matrix effects.
Metabolic Tracing
In vivo studies utilize this compound to track the metabolism of organophosphate flame retardants. Deuterated metabolites are resolved via LC-MS/MS, revealing hydroxylation and glucuronidation pathways.
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to produce Bis(m-cresyl) p-Cresyl Phosphate-d7, and how is its structural integrity validated?
- Answer : Synthesis typically involves phosphorylation of cresol derivatives with deuterated reagents, followed by purification via column chromatography. Structural validation employs NMR spectroscopy (to confirm deuterium incorporation and aromatic proton environments) and mass spectrometry (for molecular weight verification). Purity (>95%) is assessed using HPLC with UV detection, as noted in isotopic labeling protocols .
Q. Which analytical techniques are optimal for confirming the isotopic purity of this compound?
- Answer :
- High-resolution mass spectrometry (HR-MS) quantifies deuterium incorporation by comparing observed vs. theoretical isotopic patterns.
- ¹H NMR identifies residual proton signals in deuterated positions, ensuring minimal isotopic contamination.
- HPLC coupled with refractive index detection monitors batch consistency, as outlined in stability studies for deuterated organophosphates .
Q. How should researchers store this compound to maintain stability during long-term experiments?
- Answer : Storage at +4°C in inert, airtight containers minimizes hydrolytic degradation. Periodic stability checks via HPLC-MS are recommended to detect deuterium loss or structural decomposition. Comparative studies with non-deuterated analogs help benchmark degradation rates .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in deuterium retention observed during kinetic studies of this compound?
- Answer :
- Controlled kinetic experiments under varying pH and temperature conditions isolate degradation pathways.
- Isotopic exchange studies using deuterium-labeled solvents (e.g., D₂O) identify reversible vs. irreversible deuterium loss.
- Multivariate statistical analysis (e.g., ANOVA) differentiates batch-to-batch variability from intrinsic instability .
Q. How does deuteration influence the catalytic behavior of this compound compared to its non-deuterated counterpart?
- Answer :
- Kinetic isotope effect (KIE) studies quantify rate differences in reactions involving C-H vs. C-D bonds.
- Density functional theory (DFT) simulations model electronic and steric effects of deuterium substitution on transition states.
- In-situ FTIR spectroscopy tracks deuterium-specific vibrational modes during catalytic cycles .
Q. What statistical approaches resolve inconsistencies in quantitative LC-MS data for this compound across analytical batches?
- Answer :
- Internal standardization with a structurally analogous deuterated compound corrects for ion suppression/enhancement.
- Multipoint calibration curves with matrix-matched standards account for environmental interferences.
- Robust regression models (e.g., weighted least squares) address heteroscedasticity in low-concentration data .
Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
- Answer :
- Microcosm studies simulate natural water conditions (pH, salinity, microbial activity) to track hydrolysis and photodegradation.
- LC-HRMS identifies transformation products, while stable isotope probing traces deuterium redistribution.
- Comparative toxicity assays with non-deuterated analogs evaluate ecological impacts .
Methodological Considerations
- Instrumentation : Prioritize triple quadrupole LC-MS/MS for sensitive quantification in complex matrices.
- Data Validation : Use replicate injections and interlaboratory comparisons to ensure reproducibility, as emphasized in analytical chemistry guidelines .
- Ethical Compliance : Adhere to waste disposal protocols for organophosphates, particularly deuterated variants, to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
